5,6-Dihydroxyflavone

Vue d'ensemble

Description

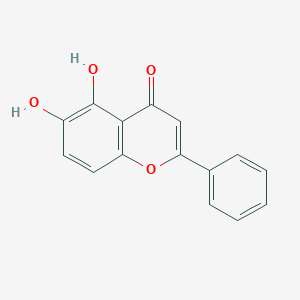

5,6-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavones, which are known for their diverse biological activities. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Mechanism of Action

5,6-DHF has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound effectively reduces nitric oxide (NO) production and reactive oxygen species (ROS) levels, demonstrating an IC50 of 11.55 ± 0.64 μM for NO and 0.8310 ± 0.633 μM for ROS . This anti-inflammatory effect is mediated through several signaling pathways:

- Toll-like Receptor 4 (TLR4) : 5,6-DHF blocks TLR4 activation, reducing the inflammatory response.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It inhibits the phosphorylation of JNK and p38 MAPK.

- JAK-STAT Pathway : The compound decreases the phosphorylation of JAK2 and STAT3.

- Nuclear Factor-kappa B (NF-κB) Pathway : It also affects p65 phosphorylation, further suppressing pro-inflammatory cytokines like IL-1β and TNF-α .

Table 1: Inhibitory Concentrations of 5,6-DHF

| Target | IC50 (μM) |

|---|---|

| Nitric Oxide | 11.55 ± 0.64 |

| Reactive Oxygen Species | 0.8310 ± 0.633 |

| Pro-inflammatory Cytokines | Varies by cytokine |

Antioxidant Activity

5,6-DHF serves as a potent antioxidant by scavenging ROS and inducing heme oxygenase-1 (HO-1), which protects cells from oxidative damage. Studies indicate that it can significantly reduce oxidative stress markers in cells exposed to harmful agents like tert-butyl hydroperoxide (tBHP) .

Neuroprotective Effects

Research indicates that 5,6-DHF may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It has demonstrated an IC50 of 4.51 ± 0.03 μM against acetylcholinesterase (AChE), suggesting that it may enhance cholinergic function and provide neuroprotection .

Antiviral Activity

Recent studies highlight the antiviral potential of 5,6-DHF against beta-coronaviruses, including SARS-CoV-2. It has been shown to interfere with the spike protein's interaction with the ACE2 receptor, thereby inhibiting viral entry into host cells . This property positions 5,6-DHF as a promising candidate for therapeutic development against viral infections.

Case Study 1: Inhibition of Inflammation

A study conducted on RAW 264.7 macrophages demonstrated that treatment with 5,6-DHF significantly reduced LPS-induced NO production and cytokine expression over a range of concentrations . The results indicated a clear dose-dependent relationship between the concentration of 5,6-DHF and its anti-inflammatory effects.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease pathology, administration of 5,6-DHF resulted in improved cognitive function and reduced AChE activity in treated subjects compared to controls . These findings support the hypothesis that flavonoids can mitigate neuroinflammation.

Case Study 3: Antiviral Efficacy

In vitro assays showed that 5,6-DHF could effectively block the entry of SARS-CoV-2 into human lung cells by targeting the spike protein's receptor-binding domain . This suggests its potential use as a therapeutic agent during viral outbreaks.

Mécanisme D'action

Target of Action

5,6-Dihydroxyflavone, also known as Baicalin, is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has been proven to have various pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic ones .

Mode of Action

The compound has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), a key enzyme that controls the levels of pyridoxal 5’-phosphate (PLP), the co-enzymatically active form of vitamin B6 . This compound binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic activities . It has been shown to exhibit evident anticancer activities . The polyphenols derived from similar biochemical synthetic pathways have similar chemical structures .

Pharmacokinetics

It is known that liquid chromatography alone or together with mass spectrometry is the most commonly used method for the determination of baicalin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDXP. In mouse hippocampal neurons, 7,8-DHF increases PLP in a PDXP-dependent manner . This discovery offers novel mechanistic insights into the controversy surrounding 7,8-DHF-mediated effects in the brain .

Action Environment

The action environment of this compound is primarily within the cellular environment, where it interacts with its target enzymes and proteinsIt is known that the compound is extracted from the roots of scutellaria baicalensis, a plant used in traditional chinese medicine , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.

Analyse Biochimique

Biochemical Properties

5,6-Dihydroxyflavone plays a significant role in biochemical reactions. It has been found to exhibit excellent free radical scavenging effect and reducing power . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its antioxidant properties .

Cellular Effects

This compound has been shown to have protective effects against oxidative stress in cells . It increases the levels of antioxidant enzymes and decreases the levels of reactive oxygen species in cells . Furthermore, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit pyridoxal phosphatase, leading to an increase in pyridoxal 5’-phosphate levels in mouse hippocampal neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound exhibits stability and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that a dosage of 5mg/kg can activate TrkB in the brain, suggesting that it can cross the blood-brain barrier .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in the galactose metabolism and biosynthesis of phenylpropanoids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can cross the blood-brain barrier, indicating that it interacts with transporters or binding proteins . The compound’s localization or accumulation can also be affected .

Subcellular Localization

It is suggested that the nuclear localization of flavonoids may indicate unidentified signaling functions for natural products to regulate pathways necessary for plant defense .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyflavone typically involves the use of chrysin as a starting material. Chrysin undergoes bromination to form 6,8-dibromochrysin, which is then subjected to methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Subsequent demethylation results in the formation of this compound .

Industrial Production Methods: This method leverages the natural abundance of the compound in the plant, followed by purification processes to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Methylating agents like dimethyl sulfate or acetylating agents like acetic anhydride.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavones.

Substitution: Formation of methylated or acetylated derivatives.

Comparaison Avec Des Composés Similaires

Baicalin: A glucuronide of baicalein, known for its anti-inflammatory and antioxidant properties.

Chrysin: A flavonoid with anxiolytic and antidepressant-like effects.

Wogonin: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness of 5,6-Dihydroxyflavone: this compound is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and neuroprotective properties. Unlike other flavonoids, it has shown significant promise in modulating neurotrophic factors and signaling pathways involved in neuroprotection .

Activité Biologique

5,6-Dihydroxyflavone (5,6-DHF) is a flavonoid that has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article explores the molecular mechanisms, effects on various biological systems, and potential therapeutic applications of 5,6-DHF.

5,6-DHF exerts its biological effects primarily through the modulation of inflammatory pathways and oxidative stress responses. Key mechanisms include:

- Inhibition of Nitric Oxide Production : 5,6-DHF has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages with an IC50 of 11.55 ± 0.64 μM . This inhibition is significant as excessive NO production is associated with inflammation.

- Reactive Oxygen Species Scavenging : The compound effectively reduces cytoplasmic reactive oxygen species (ROS) and mitochondrial ROS (mtROS), with an IC50 of 0.8310 ± 0.633 μM . This antioxidant activity is crucial for protecting cells from oxidative damage.

-

Modulation of Inflammatory Pathways : 5,6-DHF inhibits the activation of key signaling pathways involved in inflammation:

- Toll-like Receptor 4 (TLR4) : Blocking TLR4 activation prevents downstream inflammatory signaling.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It impedes the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.

- JAK-STAT Pathway : Inhibition of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) further contributes to its anti-inflammatory effects.

- Nuclear Factor-κB (NF-κB) Pathway : 5,6-DHF significantly reduces the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation .

2.1 Anti-inflammatory Activity

The anti-inflammatory effects of 5,6-DHF have been demonstrated through various in vitro studies. It suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated with LPS .

2.2 Antioxidant Activity

5,6-DHF acts as a potent antioxidant by inducing heme oxygenase-1 (HO-1), which plays a protective role against oxidative stress .

Table 1: Summary of Biological Activities of this compound

4. Therapeutic Potential

The promising biological activities of 5,6-DHF suggest potential therapeutic applications in treating inflammatory diseases and conditions characterized by oxidative stress. Its ability to modulate key signaling pathways positions it as a candidate for further research in clinical settings.

5. Conclusion

This compound demonstrates significant biological activity through its anti-inflammatory and antioxidant properties. The compound's mechanisms involve complex interactions with various signaling pathways that regulate inflammation and oxidative stress responses. Continued research is essential to fully elucidate its therapeutic potential in clinical applications.

Propriétés

IUPAC Name |

5,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZAGADSYIYYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559248 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-66-3 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 5,6-Dihydroxyflavone?

A1: this compound has demonstrated several promising biological activities in in vitro and in vivo studies. It has been shown to:

- Inhibit Human T-cell Leukemia Virus Type 1 (HTLV-1) Replication: [] this compound, as part of the compound baicalin, demonstrated significant inhibition of HTLV-1 replication in infected T and B cells. This inhibition appears to be linked to the compound's ability to inhibit reverse transcriptase activity, a crucial enzyme for viral replication. []

- Provide Neuroprotection in Traumatic Brain Injury: [, ] Studies using mouse models of traumatic brain injury (TBI) have indicated that baicalin, which contains this compound, may offer neuroprotective effects. These effects are thought to be mediated through the activation of the Akt/Nrf2 pathway, leading to reduced brain edema, apoptosis, and oxidative stress. [, ]

- Inhibit Fat Accumulation in Adipocytes: [, ] Research suggests that both shikonin (containing this compound) and baicalin can inhibit fat droplet formation and triglyceride accumulation in 3T3-L1 adipocytes. This anti-obesity effect is linked to the downregulation of key genes and transcription factors involved in adipogenesis, including PPARγ and C/EBPα. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is a flavonoid compound. While its specific molecular formula and weight are not provided in the abstracts, its structure is described as a flavone with hydroxyl groups at positions 5 and 6. Detailed spectroscopic data, including 1H and 13C-NMR, have been used to elucidate its structure. [] A benzyloxy derivative of this compound was characterized using X-ray crystallography. []

Q3: What are the structure-activity relationships (SAR) associated with this compound and its analogs?

A3: While the provided abstracts don't delve deep into specific SAR studies for this compound, research on structurally related hydroxyflavones offers some insights:

- Hydroxyl Group Position and Antioxidant Activity: The position of hydroxyl groups on the flavonoid core structure significantly influences their antioxidant properties. [] This suggests that modifications to the hydroxyl groups of this compound could alter its antioxidant activity.

- Substitution and Anticancer Effects: A study investigating a range of flavonoids, including this compound, on melanoma cells suggests that the flavonoid core and the presence of hydroxyl groups play a crucial role in their anticancer activity. []

Q4: What analytical methods are employed to characterize and quantify this compound?

A4: Various analytical techniques are used to identify and quantify this compound and its derivatives:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common approach for the detection and quantification of baicalin, which contains this compound. []

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, is essential for structural elucidation. [] Additionally, UV-Vis and Infrared (IR) spectroscopy can provide valuable information about the compound's functional groups and overall structure. []

Q5: What are the potential therapeutic applications of this compound?

A5: Based on the available research, this compound and its derivatives show promise for therapeutic applications in various areas:

- Neurodegenerative Diseases: The neuroprotective effects observed with baicalin in TBI models suggest potential applications in conditions like stroke, Alzheimer's disease, and Parkinson's disease. [, ] Further research is crucial to confirm these effects and explore potential therapeutic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.